rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane
Description
rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane (CAS: 177166-14-2) is a halogenated cyclopropane derivative with the molecular formula C₉H₇BrClF₃ (corrected from ’s listed C₉H₇BrO₂, which appears inconsistent with the structure). It features:
- A bromomethyl group at the 2-position.
- A (1Z)-2-chloro-3,3,3-trifluoropropenyl substituent at the 3-position.
- A 1,1-dimethylcyclopropane core.
Its stereochemistry (rac-(2R,3S)) and Z-configuration of the chloro-trifluoropropenyl group are critical for biological activity, as seen in analogous pesticides.
Properties
Molecular Formula |
C9H11BrClF3 |
|---|---|
Molecular Weight |
291.53 g/mol |
IUPAC Name |
(2S,3R)-2-(bromomethyl)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C9H11BrClF3/c1-8(2)5(6(8)4-10)3-7(11)9(12,13)14/h3,5-6H,4H2,1-2H3/b7-3-/t5-,6+/m1/s1 |
InChI Key |
APWSBCCXUMEGCO-ZENQWGKKSA-N |
Isomeric SMILES |
CC1([C@H]([C@H]1/C=C(/C(F)(F)F)\Cl)CBr)C |
Canonical SMILES |
CC1(C(C1C=C(C(F)(F)F)Cl)CBr)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene with a bromomethylating agent under controlled conditions. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to yield alkanes or alkenes.
Addition Reactions: The trifluoropropenyl group can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of functionalized cyclopropanes, while oxidation and reduction can lead to alcohols, ketones, alkanes, or alkenes.
Scientific Research Applications
rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane exerts its effects involves its interaction with specific molecular targets. The bromomethyl and trifluoropropenyl groups can interact with enzymes and receptors, leading to changes in their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Lambda-Cyhalothrin (CAS: 91465-08-6)
Key Structural Differences :
- Lambda-cyhalothrin contains a cyano(3-phenoxyphenyl)methyl ester instead of the bromomethyl group.
- The cyclopropane core is esterified with a phenoxybenzyl group, enhancing insecticidal activity via sodium channel modulation.
Bifenthrin (CAS: 82657-04-3)
Key Structural Differences :
- Bifenthrin features a (2-methylbiphenyl-3-yl)methyl ester, enhancing lipophilicity and soil persistence.
- The target compound lacks the biphenyl moiety, likely reducing environmental persistence.
Regulatory and Toxicity Notes:
- Bifenthrin is classified as a pyrethroid insecticide with moderate mammalian toxicity.
Tefluthrin (CAS: 79538-32-2)
Key Structural Differences :
- Tefluthrin includes a 2,3,5,6-tetrafluoro-4-methylbenzyl ester, enhancing volatility for soil application.
- The bromomethyl group in the target compound may reduce volatility, limiting soil mobility.
Research Findings and Implications
Stereochemical Impact on Bioactivity
The Z-configuration of the chloro-trifluoropropenyl group is conserved across pyrethroids (e.g., lambda-cyhalothrin, bifenthrin) and is critical for binding to insect sodium channels. The target compound’s stereochemistry (rac-(2R,3S)) mirrors active pyrethroids but lacks the ester moiety necessary for pesticidal activity.
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